molecular formula C8H4F4O2 B14029895 2-Fluoro-3-hydroxy-5-(trifluoromethyl)benzaldehyde

2-Fluoro-3-hydroxy-5-(trifluoromethyl)benzaldehyde

Cat. No.: B14029895
M. Wt: 208.11 g/mol
InChI Key: RNTJRFSXKNEVOA-UHFFFAOYSA-N
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Description

2-Fluoro-3-hydroxy-5-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H4F4O2. It is characterized by the presence of fluorine, hydroxyl, and trifluoromethyl groups attached to a benzaldehyde core.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of electrophilic aromatic substitution reactions, where fluorine and trifluoromethyl groups are introduced using reagents such as fluorine gas and trifluoromethyl iodide under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-hydroxy-5-(trifluoromethyl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Fluoro-3-hydroxy-5-(trifluoromethyl)benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-3-hydroxy-5-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes and receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The hydroxyl group can also participate in hydrogen bonding, further influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-5-(trifluoromethyl)benzaldehyde
  • 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde
  • 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde

Uniqueness

2-Fluoro-3-hydroxy-5-(trifluoromethyl)benzaldehyde is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H4F4O2

Molecular Weight

208.11 g/mol

IUPAC Name

2-fluoro-3-hydroxy-5-(trifluoromethyl)benzaldehyde

InChI

InChI=1S/C8H4F4O2/c9-7-4(3-13)1-5(2-6(7)14)8(10,11)12/h1-3,14H

InChI Key

RNTJRFSXKNEVOA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C=O)F)O)C(F)(F)F

Origin of Product

United States

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